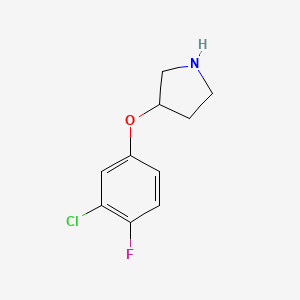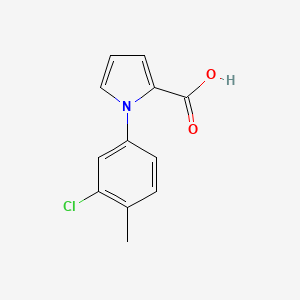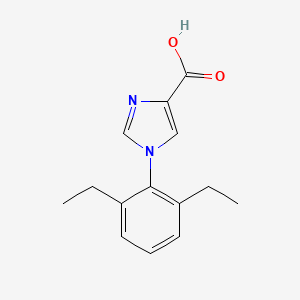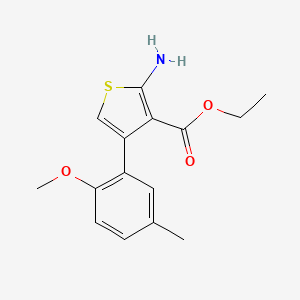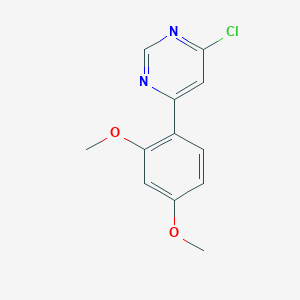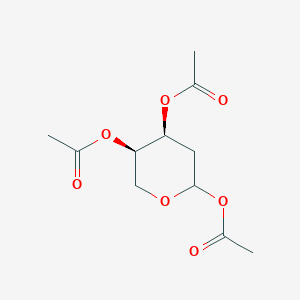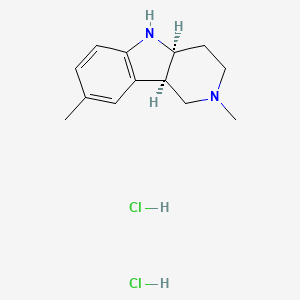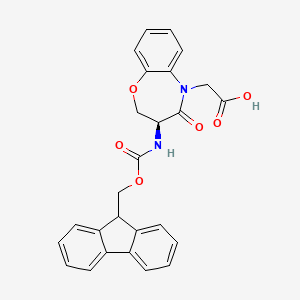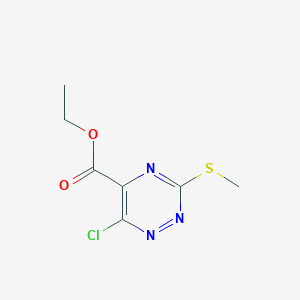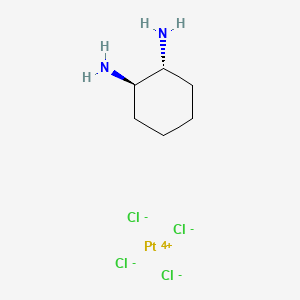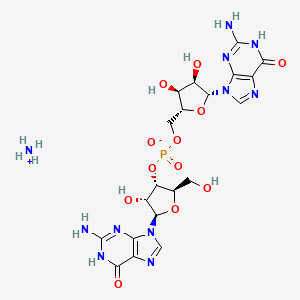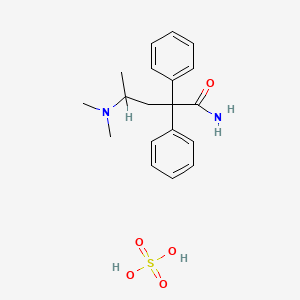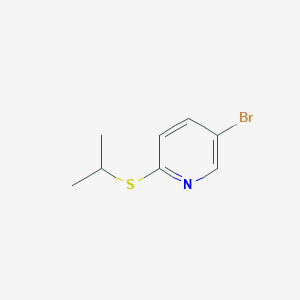
5-Bromo-2-(isopropylthio)pyridine
Overview
Description
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-(isopropylthio)pyridine” can be inferred from its name. It likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has a bromine atom attached to the 5-position and an isopropylthio group attached to the 2-position .Scientific Research Applications
Spectroscopic and Optical Studies
5-Bromo-2-(trifluoromethyl)pyridine, a compound structurally related to 5-Bromo-2-(isopropylthio)pyridine, has been extensively studied for its spectroscopic and optical properties. Using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, its geometric structure was optimized through density functional theory (DFT). The studies revealed its potential in non-linear optical (NLO) applications, highlighting its significance in the development of materials with unique optical properties. Additionally, the antimicrobial activities of the compound were investigated, providing insights into its potential application in medicinal chemistry (H. Vural, M. Kara, 2017).
Synthetic Applications
Novel pyridine-based derivatives have been synthesized via the Suzuki cross-coupling reaction, demonstrating the versatility of bromo-substituted pyridines in organic synthesis. These derivatives exhibit a range of biological activities, including anti-thrombolytic and biofilm inhibition, suggesting their potential as pharmacological agents. Density functional theory (DFT) studies further elucidate their reaction pathways and their suitability as chiral dopants for liquid crystals, underscoring the broad applicability of such compounds in both medicinal and material sciences (Gulraiz Ahmad et al., 2017).
Antitumor Activity and Kinase Inhibition
The synthesis and characterization of pyridinesulfonamide derivatives have opened new avenues in drug development, particularly in cancer therapy. Studies on the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide revealed their inhibitory activity on PI3Kα kinase, a key enzyme involved in cancer progression. This research illustrates the critical role of stereochemistry in the pharmacological efficacy of such compounds, providing a foundation for the development of targeted anticancer therapies (Zhixu Zhou et al., 2015).
Corrosion Inhibition Studies
The inhibitory effects of bromo-substituted pyridines on carbon steel corrosion in acidic chloride-containing environments have been examined, showcasing their potential as corrosion inhibitors. Through electrochemical studies and surface characterization, these compounds demonstrate significant protective abilities, offering a promising approach to enhancing the longevity and durability of metal structures in corrosive environments (H. M. El-Lateef et al., 2015).
properties
IUPAC Name |
5-bromo-2-propan-2-ylsulfanylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNS/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPUIXOUSBYPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801279103 | |
| Record name | 5-Bromo-2-[(1-methylethyl)thio]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(isopropylthio)pyridine | |
CAS RN |
98626-93-8 | |
| Record name | 5-Bromo-2-[(1-methylethyl)thio]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98626-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-[(1-methylethyl)thio]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

